molecular formula C26H30O9 B1585434 Kihadanin A CAS No. 125276-62-2

Kihadanin A

Cat. No. B1585434
CAS RN: 125276-62-2
M. Wt: 486.5 g/mol
InChI Key: DZWMSKKYNYZQTC-AJLFSXDCSA-N
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Description

Kihadanin A is a natural product isolated from the plant species Kihadania fischeri. It belongs to the family of phenolic compounds and has been studied extensively for its potential therapeutic effects. Kihadanin A has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been used in laboratory experiments to test the effects of various drugs and chemicals on cells.

Scientific Research Applications

Pharmacology: NOS3 Inhibition and Hyperuricemia Management

Kihadanin A has been identified as a limonoid NOS3 inhibitor, isolated from the methanol extract of Dictamnus dasycarpus root bark . It plays a significant role in the study of hyperuricemia (HUA), a condition characterized by excess uric acid in the blood, which can lead to gout and kidney stones . The inhibition of NOS3 by Kihadanin A suggests potential therapeutic applications in managing diseases associated with endothelial dysfunction and oxidative stress.

Molecular Biology: GSK-3β Interaction

In molecular biology, Kihadanin A has been studied for its interaction with Glycogen synthase kinase-3β (GSK-3β), an enzyme involved in multiple human diseases, including neurodegenerative diseases, viral infections, and cancers . Molecular docking studies have shown that Kihadanin A, along with other natural products, can form binding complexes with GSK-3β, indicating its potential as a novel ligand for therapeutic interventions .

Biochemistry: Antioxidant Properties

Kihadanin A’s antioxidant properties are of interest in biochemistry. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The study of Kihadanin A’s antioxidant capacity could lead to new insights into its preventive and therapeutic effects against oxidative damage .

Chemistry: Structural Analysis and Synthesis

In the field of chemistry, Kihadanin A’s complex molecular structure, featuring a furyl-δ-lactone core, is a subject of structural analysis and synthesis . Understanding its chemical properties can lead to the development of synthetic analogs with enhanced efficacy or reduced toxicity for various applications.

Biotechnology: Genetic Engineering and Drug Development

Biotechnological applications of Kihadanin A include genetic engineering and drug development. Its role as a NOS3 inhibitor could be harnessed to create genetically modified organisms or cells that can produce therapeutic compounds or serve as models for studying cardiovascular diseases .

Medicine: Potential Therapeutic Agent

In medicine, Kihadanin A is explored for its potential as a therapeutic agent. Its inhibitory effects on NOS3 suggest possible applications in treating conditions like hypertension, atherosclerosis, and other cardiovascular diseases where endothelial function is compromised .

Mechanism of Action

Target of Action

Kihadanin A, a limonoid compound, primarily targets Nitric Oxide Synthase 3 (NOS3) . NOS3 is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

Kihadanin A acts as an inhibitor of NOS3 . By inhibiting NOS3, Kihadanin A can potentially modulate the production of nitric oxide, thereby influencing various biological processes that are regulated by this molecule.

properties

IUPAC Name

(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,18-20,30H,6,9,11H2,1-5H3/t13-,14+,18+,19-,20?,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWMSKKYNYZQTC-AJLFSXDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(=O)OC6O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(=O)OC6O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925062
Record name 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kihadanin A

CAS RN

125276-62-2
Record name Kihadanin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125276622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the biological activities reported for Kihadanin A?

A1: Kihadanin A has demonstrated antifeedant activity against the Japanese termite species Reticulitermes speratus. [] This suggests potential applications in pest control and wood preservation.

Q2: What is the chemical structure of Kihadanin A and where is it found in nature?

A2: Kihadanin A is a limonoid, a class of natural products found primarily in citrus fruits and related plants. Its structure includes a furyl-δ-lactone core. It has been isolated from the bark of Phellodendron amurense [] and the root barks of Dictamnus dasycarpus. []

Q3: Are there any known structural analogs of Kihadanin A with different biological activities?

A4: Yes, Kihadanin B, a closely related limonoid, has been shown to suppress adipogenesis (fat cell formation) by inhibiting the Akt-FOXO1-PPARγ signaling pathway in adipocytes. [] This finding suggests that structural modifications within the Kihadanin family could lead to compounds with distinct biological profiles.

Q4: Are there any analytical methods available to detect and quantify Kihadanin A in plant extracts or other matrices?

A5: While specific analytical methods dedicated solely to Kihadanin A haven't been explicitly detailed in the provided research, its isolation from plant extracts commonly involves techniques like column chromatography (silica gel, ODS, Sephadex LH-20) and preparative HPLC. [, ] These techniques, coupled with spectroscopic methods such as NMR and mass spectrometry, allow for the identification and quantification of Kihadanin A. [, ]

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